molecular formula C₂₄H₃₈K₄O₁₆S₄ B1139727 Petromyzonol-3,7,12,21-tetrasulfate CAS No. 384342-62-5

Petromyzonol-3,7,12,21-tetrasulfate

Cat. No. B1139727
CAS RN: 384342-62-5
M. Wt: 867.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfated compounds often involves selective protection of hydroxyl groups, catalytic hydrogenation, and subsequent sulfation. For example, the synthesis of tetrahydrocorticosteroid sulfates involves selective protection, reduction of 3-oxo-steroids, and sulfation of hydroxy groups at specific positions using sulfur trioxide-triethylamine complex (Okihara et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfated compounds can be intricate, involving multiple stereocenters and functional groups. Studies on similar compounds, such as chlorosulfolipids and their chlorinated and sulfated derivatives, provide insights into complex molecular structures involving covalently bound elements and sulfate groups (Elovson & Vagelos, 1970).

Chemical Reactions and Properties

Sulfated compounds participate in a variety of chemical reactions, reflecting their chemical properties. For example, hydrogensulfate and tetrakis(hydrogensulfato)borate ionic liquids, synthesized from hydrogensulfate, demonstrate catalytic activity in Brønsted-acidic systems for Friedel–Crafts alkylation, showing the interplay of acidity and solubility effects (Wasserscheid, Sesing, & Korth, 2002).

Physical Properties Analysis

The physical properties of sulfated compounds, such as solubility and phase behavior, can be influenced by the presence of sulfate groups. For instance, the study of monosulfate in the presence of iron discusses the phase behavior and solubility product of Fe-containing monosulfate, demonstrating the effects of sulfate groups on physical properties (Dilnesa et al., 2012).

Chemical Properties Analysis

The chemical properties of sulfated compounds, such as reactivity and stability, are crucial for understanding their behavior in various environments. The synthesis and characterization of cortisol sulfates and tetrahydrocortisol disulfates provide insights into the reactivity of sulfated steroids, which can be related to the chemical properties of Petromyzonol-3,7,12,21-tetrasulfate (Kornel, Kleber, & Conine, 1964).

Scientific Research Applications

Pheromone Research and Pest Management

The discovery and application of a migratory pheromone in an invasive fish, the sea lamprey (Petromyzon marinus), have significant implications for pest management strategies. The sea lamprey's invasion in the Laurentian Great Lakes triggered a collapse in fisheries, leading to a toxicant-based control program. Research has identified the most active components of a migratory pheromone used by sea lampreys, which include sulfated steroids like petromyzonamine disulphate (PADS), petromyzosterol disulphate (PSDS), and petromyzonol sulphate (PS). This pheromone shows remarkable potency and potential to enhance various control strategies within an integrated pest management (IPM) scheme. However, the development of a pheromonally guided pest management program for an invasive fish presents significant scientific and policy challenges, including the synthesis of sufficient quantities of pheromonal components and their deployment in natural waters (Sorensen & Hoye, 2007).

Advanced Oxidation Processes for Water Treatment

Research on persulfate-based advanced oxidation processes (AOPs) as an alternative to hydrogen peroxide-based processes for water treatment has been accumulating. These processes, which involve the activation of peroxide bonds in persulfate precursors, have demonstrated the capacity to degrade a wide range of organic pollutants. Compared to traditional AOPs, persulfate-based AOPs may involve different in-situ generated oxidants, such as sulfate radical and singlet oxygen, and potentially non-radical oxidation pathways. The critical review by Lee, von Gunten, and Kim (2020) addresses the activation mechanisms of peroxymonosulfate and peroxydisulfate, the properties of the main oxidizing species, and the impact of water parameters on persulfate-driven chemistry. This research emphasizes the need for parallel efforts to overcome knowledge roadblocks for the practical use of persulfate-based AOPs in water treatment (Lee, von Gunten, & Kim, 2020).

Environmental Impact of Lampricides

The environmental fate and effects of the lampricide TFM, used primarily in the Great Lakes basin for the control of the sea lamprey, have been reviewed. TFM's environmental effects are transient, with individual organisms and aquatic communities returning to pretreatment conditions after treatments have concluded. TFM is not persistent, is detoxified, and presents minimal long-term toxicological risk. However, TFM acts as an estrogen agonist, and further testing may be required to define the nature and magnitude of this effect. Minimal risk to aquatic organisms is expected due to the limited exposure duration and treatment cycles (Hubert, 2003).

Mechanism of Action

The mechanism of action for Petromyzonol-3,7,12,21-tetrasulfate is not specified in the search results .

Safety and Hazards

The safety and hazards associated with Petromyzonol-3,7,12,21-tetrasulfate are not specified in the search results .

Biochemical Analysis

Biochemical Properties

Petromyzonol-3,7,12,21-tetrasulfate plays a significant role in biochemical reactions, particularly those involving bile salts. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to study the biochemical characteristics of compounds containing the alocholic acid ring nucleus . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with specific receptors or signaling molecules.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, altering their activity and thus influencing various biochemical pathways . Additionally, it may interact with transcription factors, leading to changes in gene expression that affect cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies have also indicated that it can have sustained effects on cellular function, particularly in in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, it may enhance or inhibit the activity of enzymes responsible for bile acid metabolism, thereby affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported by bile salt transporters, facilitating its movement across cellular membranes and into specific tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects on cellular processes.

properties

InChI

InChI=1S/C24H42O16S4.K/c1-14(5-4-10-37-41(25,26)27)17-6-7-18-22-19(13-21(24(17,18)3)40-44(34,35)36)23(2)9-8-16(38-42(28,29)30)11-15(23)12-20(22)39-43(31,32)33;/h14-22H,4-13H2,1-3H3,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURXMTWIRFTOAA-HSJYDADISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)OS(=O)(=O)O)C.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCOS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)OS(=O)(=O)O)OS(=O)(=O)O)C.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42KO16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

384342-62-5
Record name Cholane-3,7,12,24-tetrol, tetrakis(hydrogen sulfate), tetrapotassium salt, (3α,5α,7α,12α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384342-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.